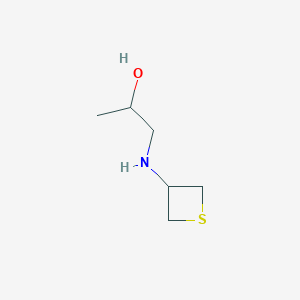

1-(Thietan-3-ylamino)propan-2-ol

Description

1-(Thietan-3-ylamino)propan-2-ol is a propanolamine derivative characterized by a thietane ring (a three-membered sulfur-containing heterocycle) attached via an amino group to the propan-2-ol backbone. Propanolamine derivatives are widely studied for their diverse bioactivities, including α-adrenergic antagonism, antifungal action, and dynamin inhibition, depending on substituent groups . The thietane moiety may confer unique reactivity or binding interactions due to its strained ring system and sulfur atom, which could influence metabolic stability or target affinity compared to other heterocycles.

Properties

Molecular Formula |

C6H13NOS |

|---|---|

Molecular Weight |

147.24 g/mol |

IUPAC Name |

1-(thietan-3-ylamino)propan-2-ol |

InChI |

InChI=1S/C6H13NOS/c1-5(8)2-7-6-3-9-4-6/h5-8H,2-4H2,1H3 |

InChI Key |

VITMYXWOTRRJMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC1CSC1)O |

Origin of Product |

United States |

Preparation Methods

Double Nucleophilic Displacement of 1,3-Dihaloalkanes

- This classical method involves treating 1,3-dihaloalkanes with sulfide sources such as sodium sulfide or potassium sulfide to form the thietane ring via double intramolecular nucleophilic displacement.

- For example, 3,5-dichloropentan-2-ol reacted with potassium sulfide yielded 1-(thietan-2-yl)ethan-1-ol in 65% yield, demonstrating the utility of this approach for hydroxyl-substituted thietanes.

- The method is robust and widely used due to its straightforwardness and relatively high yields.

Intramolecular Nucleophilic Displacements via Mercaptoalkanols

- γ-Mercaptoalkanols can undergo intramolecular cyclization to yield thietanes.

- For instance, 3-mercaptopropan-1-ol derivatives cyclize efficiently using reagents like triphenylphosphine diethyl etherate to form spirothietane derivatives.

- This method is advantageous when starting from 1,3-diols that can be converted to mercaptoalkanols.

Nucleophilic Ring-Opening of Epoxides Followed by Intramolecular Cyclization

- Epoxides such as chloromethyloxirane react with hydrogen sulfide (H2S) under basic conditions to form mercaptoalkanol intermediates.

- These intermediates undergo intramolecular nucleophilic substitution to form thietane-3-ols.

- This method is particularly useful for introducing hydroxyl functionality at the 3-position of the thietane ring.

Introduction of the Amino-Propanol Side Chain

The amino-propanol moiety is typically introduced by nucleophilic substitution or reductive amination on suitably functionalized thietane intermediates.

Reaction of Thietane-3-ol Derivatives with Amino Alcohols or Amines

- Thietane-3-ol or its halogenated derivatives can be reacted with amino alcohols or ammonia under controlled conditions to introduce the amino-propanol substituent.

- For example, thietan-3-yl-azide can be reduced to thietan-3-yl-amine using magnesia powder in methanol, achieving yields up to 87%.

- Subsequent reaction with epichlorohydrin or related epoxides can yield amino-propanol substituted thietanes.

Use of Epithiochlorohydrin and Sodium Azide

- Epithiochlorohydrin reacts with sodium azide in the presence of thiourea or thiocyanate salts to form thietan-3-yl azides.

- These azides can be reduced to amines, which upon reaction with propylene oxide or similar epoxides, afford the amino-propanol substituent on the thietane ring.

- Reaction conditions typically involve aqueous or biphasic solvents, temperatures from 5°C to 100°C, and reaction times from 1 to 48 hours.

Reductive Amination of Thietane-3-carboxylic Acid Derivatives

- Thietane-3-carboxylic acid or its amides can be converted into amino alcohols via carbamate intermediates and subsequent reduction.

- For example, thietane-3-carboxylic acid hydroxyamide treated with carbonyl diimidazole and methanol, followed by reduction, yields amino-thietane derivatives suitable for further functionalization.

Representative Preparation Protocol (Based on Patent WO2013007582A2)

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Epithiochlorohydrin + Sodium Azide + Thiourea/Thiocyante salt | Formation of thietan-3-yl azide intermediate | Reaction in water or biphasic system at 20–60°C, 2–20 h |

| 2 | Reduction of thietan-3-yl azide with magnesia powder in methanol | Conversion to thietan-3-yl amine | >98% conversion, 87% isolated yield |

| 3 | Reaction of thietan-3-yl amine with epichlorohydrin or propylene oxide | Introduction of propan-2-ol amino substituent | Conditions: room temperature to 80°C, several hours |

| 4 | Purification by extraction and chromatography | Isolation of 1-(Thietan-3-ylamino)propan-2-ol | High purity product |

Analytical and Yield Data Highlights

- Yields for thietane ring formation via nucleophilic displacement range from 60% to 75% depending on substrate and conditions.

- Reduction of azide intermediates to amines can achieve yields up to 87% with high conversion rates.

- The overall synthesis is amenable to scale-up with control over reaction temperature and solvent choice to optimize yields and purity.

Summary Table of Preparation Methods

| Method Category | Key Reagents | Reaction Conditions | Advantages | Typical Yields |

|---|---|---|---|---|

| Double nucleophilic displacement | 1,3-Dihaloalkanes + Na2S/K2S | Ambient to reflux, polar solvents | Simple, well-studied | 60–75% |

| Intramolecular cyclization of mercaptoalkanols | γ-Mercaptoalkanols + cyclization reagents | Mild, often with Ph3P(OEt)2 | Efficient ring closure | Moderate to high |

| Epoxide ring-opening + cyclization | Epoxides + H2S + base | Room temp to mild heating | Introduces hydroxyl at C3 | Moderate |

| Azide route via epithiochlorohydrin | Epithiochlorohydrin + NaN3 + thiourea | 5–60°C, aqueous/biphasic | High selectivity, scalable | Up to 87% (amine step) |

| Reductive amination/carbonyl activation | Thietane carboxylic acid derivatives + CDI + reduction | 60°C, organic solvents | Versatile functionalization | Moderate |

Research Findings and Considerations

- The choice of solvent and temperature critically affects the efficiency of nucleophilic substitutions and cyclizations.

- Biphasic systems with water and aprotic organic solvents (e.g., tetrahydrofuran, ethyl acetate) improve reaction control and product isolation.

- Catalytic systems involving Lewis acids can facilitate ring transformations but are more relevant to substituted thietane dioxides rather than the amino-propanol derivative.

- Safety considerations are important when handling azides and sulfur-containing reagents due to potential toxicity and explosiveness.

Chemical Reactions Analysis

1-(Thietan-3-ylamino)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols .

Scientific Research Applications

1-(Thietan-3-ylamino)propan-2-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential biological activities and interactions with various biomolecules . In medicine, thietane derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities . In the industry, thietanes are used as intermediates in the synthesis of sulfur-containing compounds .

Mechanism of Action

The mechanism of action of 1-(Thietan-3-ylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, thietane derivatives are known to interact with various enzymes and receptors, modulating their activity . These interactions can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanolamine derivatives exhibit varied biological activities based on their substituents. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison of Propanolamine Derivatives

Key Structural-Activity Insights:

Heterocyclic Influence: Thietane vs. Indole/Carbazole: Thietane’s strained ring may enhance target binding via sulfur’s electronegativity, whereas indole and carbazole groups enable π-π stacking with aromatic residues in receptors (e.g., adrenergic or serotonin receptors) . Sulfur vs. Oxygen Ethers: Thietane’s sulfur atom could improve metabolic stability compared to oxygen-containing ethers (e.g., methoxyphenoxy groups), which are prone to oxidative degradation .

Amino Side Chain Modifications: tert-butylamino () enhances lipophilicity and receptor binding duration, while cyclopentylamino (IMB-H12) balances rigidity and hydrophobicity for biofilm penetration . Benzyl/carbazole substituents () increase bulkiness, favoring dynamin inhibition via steric interference with GTPase domains .

Antifungal vs. Adrenolytic Activity: IMB-H12’s 2,4,4-trimethylpentyl group likely disrupts fungal membrane integrity, while adrenolytic compounds () rely on methoxyphenoxy groups for α1-adrenoceptor antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.